molecular formula C23H19IN4O2 B13659932 N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide

N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide

Cat. No.: B13659932
M. Wt: 510.3 g/mol
InChI Key: MHNAEWGJTPSUCC-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an iodophenyl group, a methyl group, and a quinazolyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the iodination of aniline to form 4-iodoaniline. This is followed by the reaction with methylamine to introduce the methyl group. The final step involves the coupling of the intermediate with 2-(2-pyridyl)-4-quinazolone under specific reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Iodophenyl)-2-[(4-methylphenyl)thio]propanamide
  • 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate

Uniqueness

N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19IN4O2

Molecular Weight

510.3 g/mol

IUPAC Name

N-(4-iodophenyl)-N-methyl-2-(2-pyridin-2-ylquinazolin-4-yl)oxypropanamide

InChI

InChI=1S/C23H19IN4O2/c1-15(23(29)28(2)17-12-10-16(24)11-13-17)30-22-18-7-3-4-8-19(18)26-21(27-22)20-9-5-6-14-25-20/h3-15H,1-2H3

InChI Key

MHNAEWGJTPSUCC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1=CC=C(C=C1)I)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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